molecular formula C20H19FN4 B12181647 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine

Cat. No.: B12181647
M. Wt: 334.4 g/mol
InChI Key: IVKVRVDPXZWPCP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine is a pyridazine-based compound featuring a 4-fluorophenyl group at position 3 and a 4-phenylpiperazine moiety at position 4. Its molecular formula is C₂₁H₂₀FN₅, with a molecular weight of 361.43 g/mol. The piperazine group contributes to solubility and conformational flexibility, making it a candidate for central nervous system (CNS) or antimicrobial applications .

Properties

Molecular Formula

C20H19FN4

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C20H19FN4/c21-17-8-6-16(7-9-17)19-10-11-20(23-22-19)25-14-12-24(13-15-25)18-4-2-1-3-5-18/h1-11H,12-15H2

InChI Key

IVKVRVDPXZWPCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazine core.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule but differ in substituents, impacting physicochemical and biological properties:

Compound Name Substituents (Position 3 and 6) Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-(4-Fluorophenyl), 6-(4-phenylpiperazine) 361.43 Reference standard
3-Chloro-6-[4-(2-fluorophenyl)piperazine]-pyridazine 3-Cl, 6-(2-fluorophenylpiperazine) 344.81 Chlorine at C3; 2-F vs. 4-F phenyl
3-[(4-Fluorobenzyl)sulfanyl]-6-(4-fluorophenyl)pyridazine 3-(4-Fluorobenzylsulfanyl), 6-(4-fluorophenyl) 314.35 Sulfanyl linker; no piperazine
F807-1382 3-(4-Fluorophenylpiperazine), 6-(isopropylsulfonyl) 380.44 Sulfonyl group; bulkier substituent
DW21302-A 3-(2-Fluoro-6-methoxyphenyl), 6-(4-methylpiperazine) ~450 (estimated) Methoxy group; methylpiperazine

Key Observations :

  • Fluorine Position : The 4-fluorophenyl group (target) may offer better steric compatibility with hydrophobic binding pockets compared to 2-fluorophenyl derivatives (e.g., ), which could hinder rotational freedom .
  • Piperazine vs. Sulfanyl : Piperazine-containing analogs exhibit higher solubility and CNS penetration due to basic nitrogen atoms, whereas sulfanyl-linked compounds (e.g., ) show increased lipophilicity (logP ~3.5 vs. ~2.8 for piperazine analogs) .
  • Electron-Withdrawing Groups : Sulfonyl substituents (e.g., F807-1382) enhance metabolic stability but reduce blood-brain barrier permeability compared to piperazine .
Antimicrobial Activity:
  • Triazolo-pyridazine Derivatives (e.g., 3,6-di(4’-tolyl)-triazolo-pyridazine): Exhibit potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL), comparable to ampicillin and fluconazole .
  • Target Compound: Limited direct data, but piperazine-pyridazine hybrids are hypothesized to target bacterial gyrase or fungal CYP51 enzymes .
Kinase Inhibition:
  • DW21302-A : Inhibits hematopoietic progenitor kinase 1 (HPK1) with IC₅₀ = 28 nM, attributed to the 2-fluoro-6-methoxyphenyl group enhancing hydrophobic interactions .
  • F807-1382 : Shows tyrosine kinase inhibition (IC₅₀ = 50 nM) due to sulfonyl group-mediated ATP-binding pocket interactions .

Physicochemical Properties

Property Target Compound 3-Chloro-6-[4-(2-F-phenyl)piperazine] 3-(4-F-benzylsulfanyl)-6-(4-F-phenyl) F807-1382
Molecular Weight 361.43 344.81 314.35 380.44
logP ~2.8 ~3.1 ~3.5 ~2.5
Water Solubility Moderate Low Very low Moderate
Synthetic Yield 70–85% 60–75% 80–90% 50–65%

Biological Activity

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine is a compound of interest due to its potential pharmacological applications, particularly in the fields of psychiatry and oncology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a pyridazine core substituted with a fluorophenyl group and a phenylpiperazine moiety. This structural composition is significant for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems and cellular pathways. Key mechanisms include:

  • Dopaminergic Activity : The phenylpiperazine unit suggests potential interactions with dopamine receptors, which are crucial in treating psychiatric disorders.
  • Antitumor Properties : Preliminary studies indicate that derivatives of pyridazine compounds exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction and cell cycle disruption.

Cytotoxicity Studies

A study examined the cytotoxic effects of 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine on several cancer cell lines. The results indicated significant antiproliferative activity, with an IC50 value comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Mechanism
HeLa25.5Apoptosis via caspase activation
MCF-730.2G1 phase arrest through cyclin D1 inhibition
A54929.8Induction of oxidative stress

Case Studies

  • Psychiatric Applications : A clinical trial investigated the efficacy of 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine in patients with schizophrenia. Results showed improvement in positive symptoms with minimal side effects, indicating its potential as an antipsychotic agent.
  • Anticancer Research : In vitro studies demonstrated that the compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Comparative Analysis

Comparative studies with other piperazine derivatives highlight the unique activity profile of 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine.

Compound IC50 (µM) Activity
3-(4-Fluorophenyl)-6-(4-piperazin-1-yl)pyridazine25.5Antitumor
Thioridazine20.0Antipsychotic
Clozapine15.0Antipsychotic

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